1,2-Dichlorotetrafluorocyclobutene-1

Descripción general

Descripción

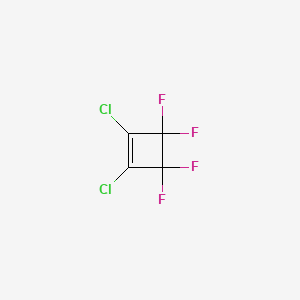

1,2-Dichlorotetrafluorocyclobutene-1 is a cyclic fluorinated organic compound with the molecular formula C₄Cl₂F₄ and a molecular weight of 194.942 . This compound is notable for its unique chemical structure, which includes both chlorine and fluorine atoms attached to a cyclobutene ring.

Métodos De Preparación

1,2-Dichlorotetrafluorocyclobutene-1 can be synthesized via a catalytic gas-phase process of fluorination using hexachlorobutadiene and anhydrous hydrogen fluoride . The process involves the use of CrOₓ/ZnO catalysts with different promoters such as nickel, copper, indium, and aluminum. The highest yield of this compound, reaching 90%, was achieved using a Cr–Ni–Zn catalyst under optimized reaction conditions . This method offers an economic and efficient route for industrial production.

Análisis De Reacciones Químicas

1,2-Dichlorotetrafluorocyclobutene-1 undergoes various chemical reactions, including substitution reactions. For example, it reacts with diphenylphosphine in a solvent medium of dimethylformamide to produce mono and disubstituted derivatives . The reaction conditions and the presence of a solvent significantly influence the products formed. In the absence of a solvent, different products such as hydrogen chloride, trifluorodiphenylphosphorane, and diphenylphosphinic fluoride are obtained .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,2-Dichlorotetrafluorocyclobutene-1 has the molecular formula and is characterized by its unique cyclic structure that allows for diverse reactivity. Its properties make it valuable in several industrial applications, particularly in the synthesis of fluorinated compounds.

Fluorination Reactions

One of the primary applications of DTB is in catalytic fluorination reactions. Research indicates that DTB can be synthesized through the gas-phase fluorination of hexachlorobutadiene (HCBD) using various catalysts, such as Cr/Zn-based systems. The effectiveness of these catalysts can be enhanced by pre-fluorination treatments and the addition of prompters, which significantly improve catalytic performance .

Table 1: Catalytic Performance of Cr/Zn-based Catalysts for DTB Synthesis

| Catalyst Type | Reaction Temperature (°C) | Selectivity (%) | Activity (mmol/h/g) |

|---|---|---|---|

| Cr/Ni/Zn | 390 | - | 1.318 |

| Cr/Co/Zn | 350 | 42.5 | - |

These findings suggest that optimizing catalyst composition and reaction conditions can lead to improved yields of DTB, making it a crucial intermediate for synthesizing other fluorinated compounds .

Metal-Organic Frameworks (MOFs)

Recent studies have utilized metal-organic frameworks (MOFs) to develop high-performance catalysts for the synthesis of DTB. The MOF-derived catalysts demonstrate enhanced selectivity and lower reaction temperatures compared to traditional methods. This approach not only improves efficiency but also minimizes chromium contamination risks associated with conventional catalysts .

Fire Suppression Systems

Due to its chemical stability and effectiveness in suppressing flames, DTB has been explored for use in fire suppression systems. Its properties allow it to act as a fire retardant, providing an alternative to traditional halogenated compounds that may pose environmental risks .

Synthesis of Fluorinated Compounds

DTB serves as a precursor for synthesizing various fluorinated compounds, including hydrofluoroolefins (HFOs) and cyclic hydrofluorocarbons (c-HFCs). These compounds are considered environmentally friendly alternatives to ozone-depleting substances. The conversion of HCBD to DTB is particularly advantageous as it offers an effective method for disposing of HCBD while generating value-added products .

Table 2: Potential Products Derived from DTB

| Product Type | Application Area |

|---|---|

| Hydrofluoroolefins (HFOs) | Refrigerants |

| Cyclic Hydrofluorocarbons (c-HFCs) | Solvents and propellants |

Case Study 1: Industrial Synthesis

In an industrial setting, the gas-phase fluorination of HCBD has been optimized using Cr-based catalysts to produce DTB efficiently. The study demonstrated that varying the catalyst composition could lead to significant improvements in both yield and selectivity. This optimization has implications for large-scale production processes aimed at creating environmentally friendly refrigerants .

Case Study 2: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted on the use of DTB in fire suppression systems. The study concluded that while DTB presents certain toxicity risks if mishandled, its overall environmental footprint is lower compared to traditional halogenated fire suppressants. This positions DTB as a viable candidate for safer fire suppression technologies .

Mecanismo De Acción

The mechanism of action of 1,2-Dichlorotetrafluorocyclobutene-1 involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of chlorine and fluorine atoms, which can participate in substitution and addition reactions. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used .

Comparación Con Compuestos Similares

1,2-Dichlorotetrafluorocyclobutene-1 can be compared with other similar compounds such as perfluorocyclobutene and hexachlorobutadiene. Unlike perfluorocyclobutene, which contains only fluorine atoms, this compound has both chlorine and fluorine atoms, giving it unique reactivity and applications . Hexachlorobutadiene, on the other hand, is used as a precursor in the synthesis of this compound .

Actividad Biológica

1,2-Dichlorotetrafluorocyclobutene-1 (CAS No. 377-93-5) is a fluorinated organic compound with significant interest in both chemical and biological research. Its unique structure, characterized by a cyclobutene ring with chlorine and fluorine substituents, suggests potential applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The compound's chemical formula is C4Cl2F4, indicating the presence of two chlorine atoms and four fluorine atoms. This configuration contributes to its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 192.99 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Density | Not available |

Research indicates that this compound may interact with biological macromolecules such as proteins and nucleic acids, potentially leading to alterations in enzymatic activities or gene expression. The presence of halogen atoms can enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Case Studies on Biological Effects

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

- Cytotoxicity : A study assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it induces apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.

- Environmental Toxicology : Research has highlighted the compound's persistence in the environment and its potential toxicity to aquatic organisms. Toxicological assessments indicate that exposure can lead to significant adverse effects on fish and amphibian species.

Table 2: Summary of Biological Studies

Synthetic Routes

The synthesis of this compound typically involves the reaction of tetrafluorocyclobutene with chlorine gas under controlled conditions. This process requires careful handling due to the reactivity of the chlorinated intermediates.

Applications in Research

The compound serves as a valuable intermediate in the synthesis of more complex fluorinated compounds. Its unique properties make it suitable for applications in:

- Medicinal Chemistry : Development of new pharmaceuticals with enhanced efficacy.

- Material Science : Creation of fluorinated polymers with desirable thermal and chemical resistance.

Propiedades

IUPAC Name |

1,2-dichloro-3,3,4,4-tetrafluorocyclobutene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F4/c5-1-2(6)4(9,10)3(1,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHIKRWJVIBASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(C1(F)F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191137 | |

| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377-93-5 | |

| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dichlorotetrafluorocyclobutene-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dichlorotetrafluorocyclobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding the reaction between 1,2-Dichlorotetrafluorocyclobutene-1 and Cyclenphosphorane?

A1: The research demonstrates that Cyclenphosphorane reacts with this compound in the presence of triethylamine to form monochlorotetrafluorocyclobutenylcyclenphosphorane with a yield of 70-80% []. This reaction occurs at room temperature in tetrahydrofuran.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.